molecular formula C13H14N2O2S B2487813 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396628-09-3

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate

Cat. No. B2487813
M. Wt: 262.33
InChI Key: SQVNLITWIGNKEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves the creation of derivatives through cyclocondensation reactions, the use of dimethyl acetylene dicarboxylate, and the exploration of various substitutions to achieve desired inhibitory activities. Notable methods include the preparation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing a diversity of synthetic pathways leading to the formation of azetidinone derivatives with significant biological activity (Woulfe & Miller, 1985).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, with some derivatives confirmed through X-ray crystallography. This detailed structural characterization is critical for understanding the molecular basis of their biological activity and for guiding the design of novel derivatives with enhanced properties (Sher Ali et al., 2012).

Scientific Research Applications

Microwave-Assisted Synthesis

Mistry and Desai (2006) discussed the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential in the development of new antimicrobial agents (Mistry & Desai, 2006).

Pharmacological Evaluation

Gurupadayya et al. (2008) synthesized various derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate and evaluated them for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This research highlights the compound's significance in medicinal chemistry (Gurupadayya et al., 2008).

Antibacterial Activity

Desai et al. (2001) synthesized and evaluated the in vitro growth inhibitory activity of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate derivatives against microbes like E. coli and S. aureus. The study contributes to understanding the antibacterial properties of these compounds (Desai et al., 2001).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) conducted a study on the synthesis and reactions of derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, exploring their potential as antihypertensive α-blocking agents. This research indicates the compound's potential application in cardiovascular drug development (Abdel-Wahab et al., 2008).

Antimicrobial Agents

Ansari and Lal (2009) explored the synthesis of new benzimidazole derivatives, including 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Ansari & Lal, 2009).

Synthesis and Antibacterial Evaluation

Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, a related compound, and evaluated their antibacterial activity against E. coli and S. aureus. This research supports the compound's use in antibacterial drug development (Hussein & Azeez, 2013).

properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8-4-3-5-11-12(8)14-13(18-11)15-6-10(7-15)17-9(2)16/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNLITWIGNKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate

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